LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

Catalog No.
S1795809
CAS No.
123439-81-6
M.F
C8H20AlLiO2
M. Wt
182.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

CAS Number

123439-81-6

Product Name

LITHIUM ALUMINUM HYDRIDE BIS(TETRAHYDRO

IUPAC Name

lithium;alumanuide;oxolane

Molecular Formula

C8H20AlLiO2

Molecular Weight

182.2 g/mol

InChI

InChI=1S/2C4H8O.Al.Li.4H/c2*1-2-4-5-3-1;;;;;;/h2*1-4H2;;;;;;/q;;-1;+1;;;;

InChI Key

VVFCZWUYZWVYGI-UHFFFAOYSA-N

SMILES

[Li+].C1CCOC1.C1CCOC1.[Al-]

Canonical SMILES

[Li+].C1CCOC1.C1CCOC1.[AlH4-]

Lithium Aluminum Hydride Bis(tetrahydrofuran), CAS 123439-81-6, is a specific, stable complex of the powerful reducing agent Lithium Aluminum Hydride (LiAlH4) with two molecules of tetrahydrofuran (THF).[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] Unlike standard solutions prepared by dissolving solid LiAlH4 in THF, this product is a well-defined adduct, LiAlH4·2THF, often supplied as a solution in a non-ether solvent such as toluene.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGz1ptsEt7rLBrG5TmS9MSArRngzv3QOgdvEDaRfnnaFljXJMtgasKaLuYHoeYNhuaC8QOsV-2g_WISX0EABbB3TOedyr8CMKniMgq62JbVT3TYFoFl3okf7bU_JvN6ubcfHYJoDQXIZF2lG9q604KolFVQ01nud4e4HaGi6b7nDq0J)] This defined complexation alters the reagent's physical and chemical properties, offering distinct advantages in solubility, handling, and reaction performance compared to procuring and using solid LiAlH4 or its simple ethereal solutions.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkDWGngL7fXgA-6Gk7tIKOn3TCLfxOpw4yVk_b0VY8muGwn2robqrGtdixxrChN_UcsTUHDx2PUedtV_uBbvBA37RyXSBpi5hJc5BEV2hQH7FWy1bsBqifhFEPkyyYcdUMay57RCvnSTTl1UJtNk64Xdpwnk51YYF08Sq53BNE7ZpENfJylB0f3LAGsoZU2Xez)]

Substituting this defined bis(THF) complex with solid LiAlH4 or a generic LiAlH4/THF solution introduces significant process variables and safety risks. Solid LiAlH4 is a highly flammable, pyrophoric powder that requires specialized handling in an inert atmosphere to mitigate fire and explosion hazards, especially on scale.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] Generic solutions made in-house from solid LiAlH4 lack the defined stoichiometry of the bis(THF) adduct, which can lead to inconsistencies in reactivity and byproduct formation.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGz1ptsEt7rLBrG5TmS9MSArRngzv3QOgdvEDaRfnnaFljXJMtgasKaLuYHoeYNhuaC8QOsV-2g_WISX0EABbB3TOedyr8CMKniMgq62JbVT3TYFoFl3okf7bU_JvN6ubcfHYJoDQXIZF2lG9q604KolFVQ01nud4e4HaGi6b7nDq0J)] Furthermore, the unique solubility of the LiAlH4·2THF complex in aromatic solvents like toluene enables process conditions that are inaccessible with standard ethereal solutions, making it non-interchangeable for specific synthesis routes.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkDWGngL7fXgA-6Gk7tIKOn3TCLfxOpw4yVk_b0VY8muGwn2robqrGtdixxrChN_UcsTUHDx2PUedtV_uBbvBA37RyXSBpi5hJc5BEV2hQH7FWy1bsBqifhFEPkyyYcdUMay57RCvnSTTl1UJtNk64Xdpwnk51YYF08Sq53BNE7ZpENfJylB0f3LAGsoZU2Xez)]

Process Safety & Handling: Mitigation of Pyrophoric Solid Hazards

Solid Lithium Aluminum Hydride is a highly flammable powder that can ignite spontaneously from friction, in moist air, or upon grinding, posing a significant handling risk.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] Its decomposition begins around 125-150 °C, a temperature easily reached on a flask's surface, and its reaction with water is violent and produces flammable hydrogen gas.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] The LiAlH4·2THF complex, supplied as a solution, eliminates the risks associated with airborne powder and the friction/impact sensitivity of the solid, representing a critical safety and handling upgrade for both laboratory and plant-scale operations.

Evidence DimensionHandling Hazard Profile
Target Compound DataSupplied as a stabilized solution, mitigating dust, friction, and static ignition hazards.
Comparator Or BaselineSolid LiAlH4: Highly flammable, pyrophoric powder; ignites from friction or moist air; requires inert atmosphere handling.
Quantified DifferenceQualitative but critical shift from a high-hazard solid to a manageable solution.
ConditionsStandard laboratory and pilot-plant material handling.

This directly impacts the engineering controls, PPE requirements, and overall safety protocols required for a process, making the solution a superior choice for safer, more scalable operations.

Process Compatibility: Enhanced Solubility in Aromatic Hydrocarbons

The defined LiAlH4·2THF adduct exhibits solubility in aromatic hydrocarbons like benzene and toluene, a property not shared by uncomplexed LiAlH4.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] This allows the reagent to be supplied and used in toluene, avoiding the exclusive reliance on etheric solvents like THF or diethyl ether.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)] This expanded solvent scope is a key process differentiator, enabling reductions on substrates with poor solubility in ethers or in processes where toluene is the preferred solvent for throughput, safety, or downstream processing reasons.

Evidence DimensionSolubility in Aromatic Solvents
Target Compound DataSoluble in benzene and toluene.
Comparator Or BaselineSolid LiAlH4: Typically used in ether or THF; poor solubility in aromatic hydrocarbons.
Quantified DifferenceEnables use in a different, industrially relevant class of solvents.
ConditionsOrganic synthesis reaction medium.

Procuring this complex allows chemists to perform reductions in toluene, which can improve process efficiency, simplify workups, and enhance compatibility with existing plant infrastructure.

Performance in Amide Reductions: Faster and Cleaner Reactions

In the context of process scale-up, the reduction of an amide to its corresponding amine was reported to proceed 'faster and cleaner' when using the LiAlH4·2THF complex in toluene compared to using a standard solution of LiAlH4 in THF.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] In a specific example reducing a complex ester to an alcohol, a reaction in THF alone required 5-8 hours at 40 °C, whereas using a toluene co-solvent with LiAlH4 in THF (mimicking the conditions of the complex) led to complete conversion in just 3 hours at 30 °C.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)]

Evidence DimensionReaction Time & Purity
Target Compound DataReported as 'faster and cleaner' for amide reductions.
Comparator Or BaselineStandard LiAlH4 in THF solution.
Quantified DifferenceIn a comparable system, reaction time was reduced from 5-8 hours to 3 hours with improved temperature control.
ConditionsReduction of an ester (Methyl 4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazine-5-carboxylate) to an alcohol.

For time-sensitive manufacturing processes, a reduction in reaction time and a cleaner impurity profile translate directly to increased throughput and reduced purification costs.

Selectivity Advantage: Minimized Byproduct Formation in Phthalimide Reduction

In the multi-kilogram synthesis of isoindoline compounds, the reduction of the corresponding phthalimides was successfully achieved using the LiAlH4·2THF complex.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] The use of this specific complex was highlighted as a key process improvement for the conversion step to the desired isoindoline with 'min. formation of isoindole', a common byproduct in such reductions.[[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)] This demonstrates a selectivity advantage over less-defined LiAlH4 reagents, leading to a higher purity product stream.

Evidence DimensionByproduct Formation
Target Compound DataMinimal formation of isoindole byproduct.
Comparator Or BaselineImplied comparison with other, less selective LiAlH4 reduction conditions.
Quantified DifferenceQualitative improvement described as 'minimal formation'.
ConditionsReduction of substituted phthalimides to isoindolines on a multi-kilogram scale.

Improved selectivity reduces the burden of downstream purification, increasing the overall yield and economic viability of a synthesis, which is critical for API manufacturing.

Scale-Up of Amide and Imide Reductions in Pharmaceutical Manufacturing

For multi-kilogram syntheses of active pharmaceutical ingredients (APIs) where amides or imides must be reduced cleanly and efficiently. The evidence for faster reaction times, cleaner conversions, and minimized byproduct formation makes this reagent the preferred choice over standard LiAlH4 to maximize throughput and simplify purification.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5DUmTchMbaakpP3aktv8SZZD4nVx7WG_8g39Lb9tvEMrNV93mQocmMiqEGPoGVCJjUUWgB-tORhjlMTmgysmgrTAMGrfCdFYjOAuuN2WW_0Wlsw1Mnu9M6nXO3Qv5mE4BqWW7SyQJ-rjpir6ekim4BMH9o9P9gJMCzirm3nXBhGUSAgHgeRJa6YQtQSnsq1DeTTztuG-Y2LiftORmv2Q18GBGWIwwpRY%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFtuJKLk3e6PIatBlNjREIkF2Ot6NSSmYlMeAVPQfuOfWmWXlf7AlLwa1aOnjSPbgM_pEhJ39C9bwsAFgWVFVqjaQq64ZKF2V8NGshCimZwQnj6Nj9_clx-GuwIf8ls0OS7e6NTm9iqW5G7UHRxu5ZffSpUL58SkTXWK5VEEUTb)]

Reductions in Toluene-Based Processes

In synthetic routes where substrates are more soluble in toluene than ethers, or where toluene is the mandated process solvent for operational reasons. The unique solubility of the bis(THF) complex enables these reductions, whereas standard LiAlH4 would be incompatible due to poor solubility.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGz1ptsEt7rLBrG5TmS9MSArRngzv3QOgdvEDaRfnnaFljXJMtgasKaLuYHoeYNhuaC8QOsV-2g_WISX0EABbB3TOedyr8CMKniMgq62JbVT3TYFoFl3okf7bU_JvN6ubcfHYJoDQXIZF2lG9q604KolFVQ01nud4e4HaGi6b7nDq0J)]

High-Hazard Mitigation Workflows

For organizations prioritizing process safety by designing-out the use of highly hazardous powdered reagents. Procuring this stabilized solution eliminates the significant risks associated with handling pyrophoric, dust-forming solid LiAlH4, simplifying engineering controls and improving operator safety.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkDWGngL7fXgA-6Gk7tIKOn3TCLfxOpw4yVk_b0VY8muGwn2robqrGtdixxrChN_UcsTUHDx2PUedtV_uBbvBA37RyXSBpi5hJc5BEV2hQH7FWy1bsBqifhFEPkyyYcdUMay57RCvnSTTl1UJtNk64Xdpwnk51YYF08Sq53BNE7ZpENfJylB0f3LAGsoZU2Xez)]

Precursor for Advanced Materials Synthesis

As a well-defined hydride source for the synthesis of complex metal hydrides or nanoparticles where the stoichiometry and nature of the coordinated solvent are critical. Its distinct properties compared to standard LiAlH4 make it a specific choice for reproducible synthesis of advanced materials.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcuHfQcPCRc4JZkHUrdprgAClJgqRBHFdeKYF1oFu8Vxicn_0sBkbDABs75euaXy99ZHqloEAcbjHy-dHDavEHpf2KkP19q9dRfdsXC7uqofJ03ywj_xG3oe4OItAq0Bc4haZ35eo59Ylbj30%3D)]

Hydrogen Bond Acceptor Count

3

Exact Mass

182.1438717 g/mol

Monoisotopic Mass

182.1438717 g/mol

Heavy Atom Count

12

Dates

Last modified: 04-14-2024

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